3,5-Dibromo-2-methoxy-1,1'-biphenyl
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Overview
Description
3,5-Dibromo-2-methoxy-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxy-1,1’-biphenyl: The synthesis of 3,5-Dibromo-2-methoxy-1,1’-biphenyl can be achieved through the bromination of 2-methoxy-1,1’-biphenyl using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2-methoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 3,5-diamino-2-methoxy-1,1’-biphenyl or 3,5-dithiomethyl-2-methoxy-1,1’-biphenyl can be formed.
Oxidation Products: Products like 3,5-dibromo-2-formyl-1,1’-biphenyl.
Reduction Products: Products like 3,5-dihydro-2-methoxy-1,1’-biphenyl.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound can be used in biological studies to investigate the effects of brominated biphenyls on biological systems and their potential as bioactive molecules.
Medicine:
Drug Development: It serves as a precursor in the development of drugs that target specific biological pathways, particularly those involving brominated aromatic compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Biological Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl interacts with biological molecules through halogen bonding and hydrophobic interactions.
Pathways Involved: The compound may influence pathways related to oxidative stress and inflammation due to its potential to generate reactive oxygen species (ROS) upon metabolic activation.
Comparison with Similar Compounds
3,5-Dibromo-4-methoxy-1,1’-biphenyl: Similar in structure but with the methoxy group at the 4 position instead of the 2 position.
1,3-Dibromo-5-methoxy-2-methylbenzene: A related compound with a methyl group instead of a biphenyl structure.
3,5-Dibromo-2-methoxypyridine: A pyridine derivative with similar bromine and methoxy substitutions.
Uniqueness:
Properties
Molecular Formula |
C13H10Br2O |
---|---|
Molecular Weight |
342.02 g/mol |
IUPAC Name |
1,5-dibromo-2-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
MPKCLFMSMODXBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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